6-Fluoro-7-methyl-1H-indazole
Description
6-Fluoro-7-methyl-1H-indazole is a heterocyclic aromatic compound featuring an indazole core substituted with a fluorine atom at position 6 and a methyl group at position 7. Its molecular formula is C₈H₇FN₂, with a molecular weight of 150.16 g/mol. The fluorine and methyl substituents influence its electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
6-fluoro-7-methyl-1H-indazole |
InChI |
InChI=1S/C8H7FN2/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) |
InChI Key |
HFMDUDRMJQUVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NN=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Fluoro-7-methyl-1H-indazole can be achieved through several methods:
Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of azides or nitro compounds to form the indazole ring.
Industrial Production: Industrial methods may include the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
6-Fluoro-7-methyl-1H-indazole undergoes various chemical reactions:
Scientific Research Applications
6-Fluoro-7-methyl-1H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methyl-1H-indazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural analogs of 6-fluoro-7-methyl-1H-indazole, highlighting differences in substituent positions and functional groups:
Physicochemical and Functional Differences
- Electron-Donating Groups (CH₃, OCH₃): The methyl group in the target compound increases lipophilicity, while methoxy in 7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine introduces polarity .
Solubility and Stability :
Synthetic Accessibility :
- The synthesis of nitro-substituted indazoles () involves multi-step reactions under nitrogen, suggesting higher complexity compared to methyl or methoxy derivatives .
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